molecular formula C8H7Cl B041422 4-Chlorostyrene CAS No. 1073-67-2

4-Chlorostyrene

Cat. No.: B041422
CAS No.: 1073-67-2
M. Wt: 138.59 g/mol
InChI Key: KTZVZZJJVJQZHV-UHFFFAOYSA-N
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Description

It is a clear, colorless to slightly yellow liquid with the molecular formula C8H7Cl and a molecular weight of 138.59 g/mol . This compound is primarily used in the synthesis of various polymers and copolymers, making it a valuable monomer in the chemical industry.

Mechanism of Action

Target of Action

4-Chlorostyrene is a para-halogenated styrene derivative It’s known that styrene and its derivatives generally target various microorganisms under aerobic and anaerobic conditions .

Mode of Action

The interaction of this compound with its targets is primarily through co-metabolic transformation . It has been shown that non-substituted styrene is necessary to ensure the co-metabolic process . The styrene degraders Pseudomonas putida S12 and Mycobacterium E3 were also capable of transforming this compound to this compound oxide .

Biochemical Pathways

This compound undergoes graft copolymerization with acrylonitrile (AN) onto ethylene-propylene-diene terpolymer (EPDM) in the presence of benzoyl peroxide (initiator) . It is involved in the side-chain oxygenation of styrene, which can yield substituted phenylacetic acids from corresponding styrenes by co-metabolic transformation . This process is influenced by various factors such as cell density, amount of inducer, pH, and effects of co-substrate/co-product .

Pharmacokinetics

It has a boiling point of 192 °C and a density of 1.155 g/mL at 25 °C . It is stored at temperatures between +2°C to +8°C . These properties may influence its absorption, distribution, metabolism, and excretion in biological systems.

Result of Action

The co-metabolic transformation of this compound results in the production of this compound oxide . This transformation is a result of the interaction of this compound with its microbial targets.

Action Environment

The action of this compound is influenced by environmental factors. For instance, the transformation of this compound to this compound oxide is influenced by salt and trace elements . Furthermore, 4-chlorophenylacetic acid and this compound can inhibit the reaction, indicating that the presence of these compounds in the environment can affect the efficacy and stability of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorostyrene can be synthesized through the catalytic dehydration of 4-chlorophenethylalcohol at 280°C using a modified aluminum silicate catalyst. This method yields approximately 80% of the desired product . Another synthetic route involves the reaction of methyltriphenylphosphonium bromide with 4-chlorobenzaldehyde in the presence of 1,8-diazabicycloundec-7-ene (DBU) in dichloromethane, followed by refluxing .

Industrial Production Methods: Commercially, this compound is produced as a monomer from p-chloroethylbenzene through an oxidation technique. It is also available as a mixture with o-chlorostyrene .

Comparison with Similar Compounds

    Styrene: The parent compound of 4-chlorostyrene, lacking the chlorine substituent.

    4-Bromostyrene: Similar to this compound but with a bromine atom instead of chlorine.

    4-Fluorostyrene: Contains a fluorine atom in place of chlorine.

Uniqueness: this compound is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. The chlorine substituent can influence the polymerization behavior and the types of reactions it can undergo, making it a valuable compound in specific synthetic applications .

Properties

IUPAC Name

1-chloro-4-ethenylbenzene
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InChI

InChI=1S/C8H7Cl/c1-2-7-3-5-8(9)6-4-7/h2-6H,1H2
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InChI Key

KTZVZZJJVJQZHV-UHFFFAOYSA-N
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Canonical SMILES

C=CC1=CC=C(C=C1)Cl
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Molecular Formula

C8H7Cl
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Related CAS

24991-47-7
Record name Poly(p-chlorostyrene)
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DSSTOX Substance ID

DTXSID4061464
Record name 1-Chloro-4-vinylbenzene
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Molecular Weight

138.59 g/mol
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Physical Description

Colorless liquid; [MSDSonline]
Record name p-Chlorostyrene
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Boiling Point

192 °C
Record name P-CHLOROSTYRENE
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Solubility

Insol in water, SOL IN BENZENE, PETROLEUM ETHER, Sol alcohol, ether, acetone, SOL IN CARBON TETRACHLORIDE
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Density

1.0868 @ 20 °C/4 °C
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Vapor Pressure

0.81 [mmHg], 0.816 mm Hg @ 25 °C
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CAS No.

1073-67-2
Record name 4-Chlorostyrene
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Record name Benzene, 1-chloro-4-ethenyl-
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Record name 1-Chloro-4-vinylbenzene
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Record name P-CHLOROSTYRENE
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Melting Point

-15.90 °C
Record name P-CHLOROSTYRENE
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Synthesis routes and methods I

Procedure details

Microwave irradiation of styrene 5 in either 1,2-dichloroethane (DCE) at 180° C. for 30 min or 1,1,1-trifluorotoluene at 180° C. for 180 minutes afforded the cyclopenta-naphthalene derivative 6 in nearly quantitative yield with no additional purification required of the final product (entries 1 and 2, Table 1). With conditions for an efficient and high yielding IMDA reaction utilizing a lower boiling solvent in hand, scope and limitations investigations were initiated. First, substitution on the aryl group was examined; exchanging a hydrogen atom for a chlorine atom was deemed valuable, enabling access to a wide-range of naphthalene derivatives via palladium-catalyzed cross coupling reactions. Moreover, a chlorine atom is more stable and accessible than other halides or groups used for coupling, such as triflates. Styrenyl derivatives 5b, 5c, and 5d were prepared and subjected to microwave irradiation. The para-chlorostyrene 5b gave 7-chloronaphthalene 6b in quantitative yield after 200 min (entry 3). The ortho-chlorostyrene 5c also produced only one product, the 5-chloronaphthalene 6c in 86% yield, even though two products are possible (entry 4). The meta-chlorostyrene 5d gave an inseparable 1.4:1 mixture of the 6-chloro- and 8-chloronaphthalenes, 6d and 6d′ in 79% yield (entry 5).
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Synthesis routes and methods II

Procedure details

2 ml of the stock solution described in Example 23 are added to 18 ml of DMF. 9.77 g (50 mmols) of 4-chlorobromobenzene and 4.52 g (55 mmols) of anhydrous sodium acetate are then added. The reaction mixture is then placed under ethylene in a pressure apparatus and is stirred for 6 hours at 10 bar and 130° C. 3.62 g (26.1 mmols) of 4-chlorostyrene are obtained, corresponding to a yield of 52% of theory (conversion figure 5200; Pd content 0.01 mol %).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chlorostyrene
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4-Chlorostyrene
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4-Chlorostyrene
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Customer
Q & A

Q1: What is the molecular formula and weight of 4-Chlorostyrene?

A1: this compound has the molecular formula C8H7Cl and a molecular weight of 138.59 g/mol.

Q2: Which spectroscopic techniques are used to characterize this compound?

A2: Researchers commonly employ Fourier Transform Infrared (FTIR) spectroscopy , nuclear magnetic resonance (NMR) spectroscopy , and UV-Vis spectroscopy to characterize this compound and its polymers.

Q3: How does the addition of this compound affect the properties of ophthalmic hydrogels?

A3: this compound enhances the breaking strength of ophthalmic hydrogels without compromising their basic physical properties.

Q4: How does plasticization impact the photodegradation of poly(this compound) films?

A4: Plasticizers, such as phthalates and terephthalates, accelerate the photodegradation of poly(this compound) films when exposed to 265 nm radiation. This is evidenced by changes in fluorescence, FT-IR spectra, and UV-Vis absorption.

Q5: What is the effect of substrate roughness on the segmental dynamics of thin poly(this compound) films?

A5: Contrary to some existing models, substrate roughness enhances the segmental mobility of thin poly(this compound) films prepared under nonequilibrium conditions. This enhancement stems from a decrease in interfacial density due to incomplete filling of substrate asperities.

Q6: Can this compound be used in asymmetric epoxidation reactions?

A6: Yes, this compound serves as a substrate in enantioselective epoxidation reactions catalyzed by chiral catalysts like cyclodextrin-modified ketoesters and manganese(III) porphyrin complexes. These reactions can achieve enantiomeric excesses (ee) up to 40% for this compound oxide.

Q7: How do substituents on the phenyl ring of styrene derivatives affect their reactivity in rhodium-catalyzed hydroformylation reactions?

A7: Electron-withdrawing substituents, like chlorine in this compound, can influence the regioselectivity and enantioselectivity of rhodium-catalyzed hydroformylation. For instance, the use of a phosphorus-chiral diphosphine ligand with electron-withdrawing trifluoromethyl groups led to improved enantioselectivity (50% ee) in the hydroformylation of styrene compared to the use of 4-methoxystyrene.

Q8: Can well-defined poly(this compound) be synthesized via living radical polymerization?

A8: Yes, using 4-methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl (MTEMPO) as a mediator enables the controlled living radical polymerization of this compound, producing polymers with narrow polydispersity. The molecular weight of the resulting poly(this compound) is directly proportional to the monomer conversion and inversely proportional to the initial MTEMPO concentration.

Q9: Can bimetallic catalysts be used for the copolymerization of ethylene and this compound?

A9: Bimetallic constrained geometry catalysts (CGCs) demonstrate remarkable chemoselectivity in ethylene copolymerization. For instance, a titanium-based bimetallic CGC exhibited a significantly higher incorporation of this compound compared to its monometallic counterpart.

Q10: Can poly(this compound) be used in the synthesis of multiblock polystyrenes?

A10: A novel styryl TIPNO-based nitroxide, derived from this compound, can mediate the controlled polymerization of styrene to yield well-defined multiblock polystyrenes. The molecular weight of individual polystyrene blocks increases linearly with conversion, while the overall molecular weight of the multiblock polystyrene reaches a plateau after a certain conversion.

Q11: How does this compound influence the thermal stability of copolymers?

A11: Incorporating this compound into copolymers, such as acrylonitrile-EPDM-4-Chlorostyrene, enhances their thermal stability compared to counterparts like acrylonitrile-butadiene-styrene. This improvement is evident from the higher activation energies of thermal degradation determined using thermogravimetric analysis (TGA).

Q12: What is the impact of halogen substituents on the thermal properties of polystyrene derivatives?

A12: Halogen substituents, including chlorine, affect the thermal properties of polystyrene derivatives. For example, the glass transition temperature (Tg) of poly(this compound) is higher than that of polystyrene. The thermal stability of poly(this compound), as assessed by TGA, is lower than that of polystyrene and poly(4-Bromostyrene) but higher than poly(2-Chlorostyrene).

Q13: How does the thermal degradation of poly(this compound) proceed?

A13: At temperatures below 400°C, poly(this compound) predominantly degrades via main chain scission. This degradation process has been investigated using thermal analysis techniques like TGA and differential scanning calorimetry (DSC).

Q14: What are some potential applications of this compound-based materials?

A14: this compound-based materials show promise in various applications, including:

  • Ophthalmic lenses: this compound can improve the mechanical strength of ophthalmic hydrogels, making them more durable.
  • Nanofiltration membranes: Poly(this compound) grafted with specific functional groups exhibits potential for use in nanofiltration membranes for water treatment.
  • Electron-beam resists: Poly(this compound) has been explored as a negative resist material in electron-beam lithography due to its sensitivity to electron beam irradiation.

Q15: What is the environmental impact of Octachlorostyrenes?

A15: Octachlorostyrenes (OCS) are categorized as persistent and bioaccumulative toxic substances (PBTs), posing potential risks to the environment. Studies have determined their acute toxicity to various organisms, including algae, daphnia, and fish.

Q16: Can this compound be dechlorinated?

A16: Yes, this compound can be dechlorinated through reductive destruction in molten salt using a process involving sodium hydride and molten sodium hydroxide. This method offers a potential pathway for the environmentally friendly disposal of chlorinated organic compounds.

Q17: Have computational methods been applied to study this compound?

A17: While limited in this research set, quantum-mechanical calculations have been utilized to understand the electronic structure and reactivity of this compound, particularly in the context of polymer film formation on electrode surfaces.

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